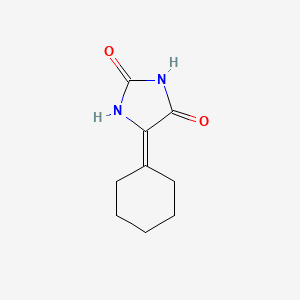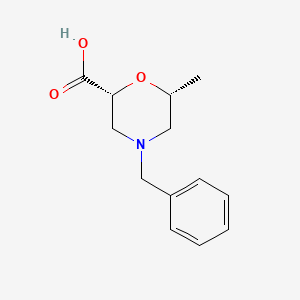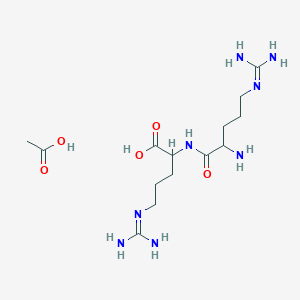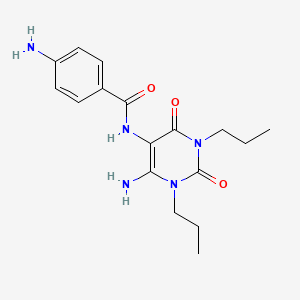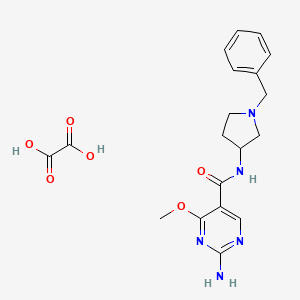
2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, methoxy, and carboxamide groups, as well as a benzyl-pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the pyrimidine ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Benzyl-Pyrrolidinyl Moiety: The benzyl-pyrrolidinyl moiety can be attached through a nucleophilic substitution reaction, where the pyrrolidine ring is first benzylated and then reacted with the pyrimidine core.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The nitro or nitroso derivatives can be reduced back to the amino group using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrogen gas.
Nucleophilic Substitution Reagents: Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Chemistry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzyl-3-pyrrolidinyl)-N-isopropyl-L-alaninamide
- 2-Amino-N-[(1-benzyl-3-pyrrolidinyl)methyl]-N,2-dimethylcyclohexanecarboxamide dihydrochloride
Uniqueness
2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the benzyl-pyrrolidinyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
72412-41-0 |
|---|---|
Molecular Formula |
C19H23N5O6 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-amino-N-(1-benzylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;oxalic acid |
InChI |
InChI=1S/C17H21N5O2.C2H2O4/c1-24-16-14(9-19-17(18)21-16)15(23)20-13-7-8-22(11-13)10-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-6,9,13H,7-8,10-11H2,1H3,(H,20,23)(H2,18,19,21);(H,3,4)(H,5,6) |
InChI Key |
NBKUIBVEZRIFFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)NC2CCN(C2)CC3=CC=CC=C3)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


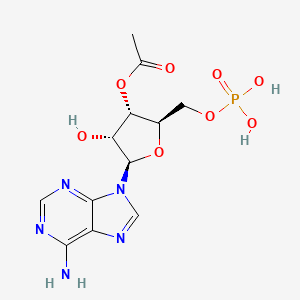
![6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B12937664.png)
![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)


![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)

